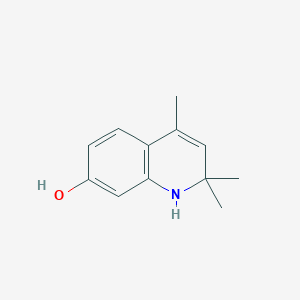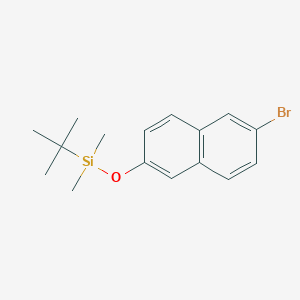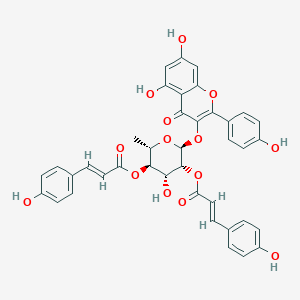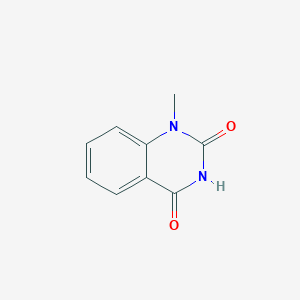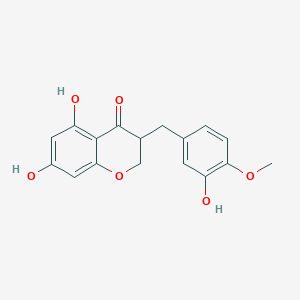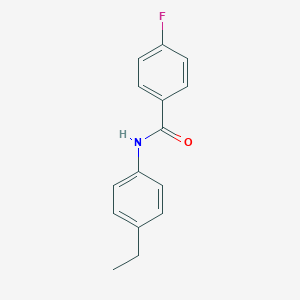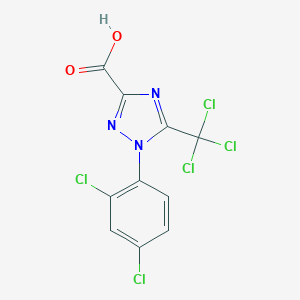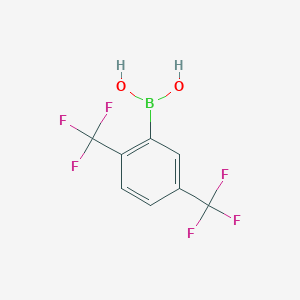
3',5'-Difluoro-4-propylbiphenyl
概要
説明
“4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” is a chemical compound with the molecular formula C22H15F7O and a molecular weight of 428.35 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” consists of a biphenyl core with difluoro and propyl substituents .Physical and Chemical Properties Analysis
The compound “4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” has a melting point of 49 °C and is soluble in methanol .科学的研究の応用
Fluorescent pH Probes
- Application : "3',5'-Difluoro-4-propylbiphenyl" derivatives have been utilized in the synthesis of BODIPY dyes, which are used as fluorescent pH probes. These compounds exhibit large fluorescence enhancement in acidic solutions, making them suitable for monitoring pH changes in various environments (Baruah et al., 2005).
Photovoltaic Cell Efficiency
- Application : Polycyclic aromatic chalcones, including derivatives of "this compound," have been studied for their potential in enhancing photovoltaic cell efficiency. These compounds demonstrate good light-harvesting properties and can be used in dye-sensitized solar cells (DSSCs) as photosensitizers (Al-Otaibi et al., 2020).
Measuring Viscosity in Biological Systems
- Application : A variant of this compound has been used to develop a method for measuring microviscosity in biological systems, such as live cells. This application is vital for understanding the rate of diffusion of reactive oxygen species and other intracellular processes (Kuimova et al., 2008).
Nonlinear Optical Response
- Application : Research into fluorinated terphenyl compounds, similar to "this compound," has revealed their potential for third-order nonlinear optical (NLO) applications. Such studies are crucial for the development of advanced optical materials (Adeel et al., 2021).
Antimycobacterial and Antimicrobial Activities
- Application : Derivatives of "this compound" have been synthesized and tested for antimycobacterial and antimicrobial activities, indicating potential applications in developing new therapeutic agents (Küçükgüzel et al., 2003).
OLED Devices
- Application : The compound's derivatives have been studied for their utility in organic light-emitting diodes (OLEDs), especially in the context of blue-emitting Ir(III) complexes. This research is significant for the advancement of display technologies (Li et al., 2009).
Dielectric Properties of Polyimide Films
- Application : Research involving fluorinated polyimides, including compounds related to "this compound," has focused on their optical and dielectric properties. These materials are relevant in electronics for their high thermal stability and low dielectric constants (Jang et al., 2007).
Neuronal Labeling in Zebrafish
- Application : A derivative of "this compound" has been used to develop NeuO, a fluorescent probe for labeling and imaging live neurons in zebrafish. This application is crucial for studying neuron development and degeneration (Teoh et al., 2015).
Molecular Structure Analysis
- Application : The compound and its derivatives have been the subject of various spectroscopic investigations to understand their molecular structures and behaviors. Such studies are fundamental in the field of chemistry and material science (Govindasamy & Gunasekaran, 2015).
Bonding Trends in f-Element Compounds
- Application : Research involving selenium analogues of "this compound" has helped in understanding the bonding trends and electronic structures in f-element compounds. This is crucial for advanced nuclear fuel cycle separation concepts (Jones et al., 2013).
Coulomb-Explosion Imaging
- Application : A specific bromo and fluoro derivative of "this compound" has been used in Coulomb-explosion imaging, a technique for probing molecular structure and fragmentation dynamics (Slater et al., 2015).
Photophysical Characterization
- Application : The photophysical properties of fluorinated benzene compounds, related to "this compound," have been explored, providing insights into their fluorescence and electronic properties (Krebs & Spanggaard, 2002).
Safety and Hazards
特性
IUPAC Name |
1,3-difluoro-5-(4-propylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h4-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHVNATNGNOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576125 | |
| Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137528-87-1 | |
| Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
